5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is 1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) and the InChI key is OGYBCDIZEJNBIV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a solid substance with a molecular weight of 126.11 . It is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Structural Analysis
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally similar to 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, has been synthesized and its crystal structure determined by X-ray diffraction. This compound is used as an intermediate in the production of new pyrazole derivatives, which could have various applications in scientific research (Xu & Shi, 2011).
Plant Growth Promotion
Research on novel quinolinyl chalcones, which are synthesized using pyrazole carbaldehydes, indicates potential applications in promoting plant growth. This is demonstrated through the effects of these compounds on the growth of selected crops like Hibiscus, Mint, and Basil (Hassan, Alzandi, & Hassan, 2020).
Chemical Synthesis and Molecular Structures
The synthesis of reduced 3,4'-bipyrazoles from pyrazole precursors, involving compounds structurally related to 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, is significant in chemical research. These reactions and their resulting molecular structures have been extensively studied, contributing to a deeper understanding of pyrazole chemistry (Cuartas et al., 2017).
Antimicrobial Properties
The synthesis of pyrazole-appended quinolinyl chalcones, which are structurally related to the compound , has shown promising antimicrobial properties. This indicatespotential applications in the development of new antimicrobial agents (Prasath et al., 2015).
Supramolecular Assembly
The reaction of similar pyrazole carbaldehydes with various amines and phenols has been studied, leading to the formation of complex structures with significant implications in supramolecular chemistry. These studies provide insights into the assembly of complex molecular systems (Kumar et al., 2019).
Spectroscopic Analysis
Studies on pyrazole-4-carbaldehyde oximes, which are structurally related to the compound of interest, have focused on their spectroscopic properties. This type of research is crucial in understanding the physical properties of these compounds and their potential applications in various fields of chemistry (Attaryan et al., 2012).
Synthesis of Novel Compounds
Research on the synthesis of unsymmetrical substituted 1,3-pyrazole derivatives showcases the versatility of pyrazole carbaldehydes in creating a wide array of chemical compounds. These compounds could have potential applications in various areas of pharmaceutical and material sciences (Alizadeh & Roosta, 2016).
Antimicrobial Screening
A study on the synthesis and antimicrobial screening of new pyrano[4,3-b]pyrane derivatives of 1H-pyrazole demonstrates the role of pyrazole carbaldehydes in developing new antimicrobial agents. This indicates their potential use in combating various bacterial and fungal pathogens (Sangani et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBCDIZEJNBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449079 | |
Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
470704-73-5 | |
Record name | 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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